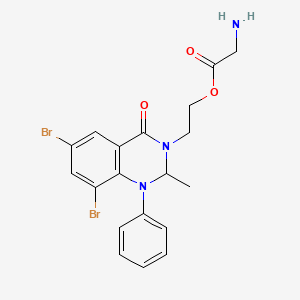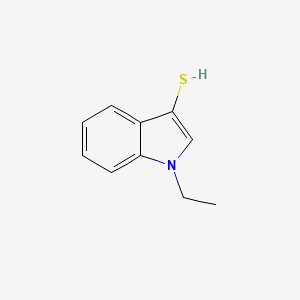![molecular formula C11H15NO B12901651 1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one CAS No. 752206-02-3](/img/structure/B12901651.png)
1-[2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl]ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone is a heterocyclic compound that features a pyrrole ring fused to a cyclopentene ring, with an ethanone group attached
Métodos De Preparación
The synthesis of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone typically involves the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Cyclopentene Ring Formation: The cyclopentene ring can be formed via a Diels-Alder reaction between a diene and a dienophile.
Attachment of the Ethanone Group: The ethanone group can be introduced through Friedel-Crafts acylation, where an acyl chloride reacts with the aromatic ring in the presence of a Lewis acid catalyst.
Industrial production methods may involve optimizing these reactions for higher yields and purity, using continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the ethanone group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the pyrrole ring, where halogens or other electrophiles replace hydrogen atoms.
Cycloaddition: The compound can participate in cycloaddition reactions, forming larger ring systems.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and catalysts like palladium or platinum.
Aplicaciones Científicas De Investigación
1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.
Industry: Used in the development of new materials with unique electronic or optical properties.
Mecanismo De Acción
The mechanism by which 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into active sites or binding pockets, modulating the activity of these targets. Pathways involved may include signal transduction, metabolic processes, or gene expression regulation.
Comparación Con Compuestos Similares
Similar compounds to 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone include:
2,5-Dihydro-1H-pyrrole derivatives: These compounds share the pyrrole ring but differ in the attached functional groups.
Cyclopentene derivatives: Compounds with a cyclopentene ring and various substituents.
Ethanone derivatives: Compounds with an ethanone group attached to different aromatic or heterocyclic rings.
The uniqueness of 1-(2-(2,5-Dihydro-1H-pyrrol-1-yl)cyclopent-2-en-1-yl)ethanone lies in its combination of these structural features, which confer specific chemical reactivity and biological activity.
Propiedades
Número CAS |
752206-02-3 |
|---|---|
Fórmula molecular |
C11H15NO |
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
1-[2-(2,5-dihydropyrrol-1-yl)cyclopent-2-en-1-yl]ethanone |
InChI |
InChI=1S/C11H15NO/c1-9(13)10-5-4-6-11(10)12-7-2-3-8-12/h2-3,6,10H,4-5,7-8H2,1H3 |
Clave InChI |
ILSPHACEDSEQQP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCC=C1N2CC=CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


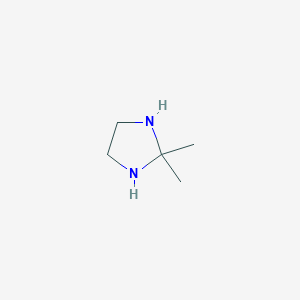
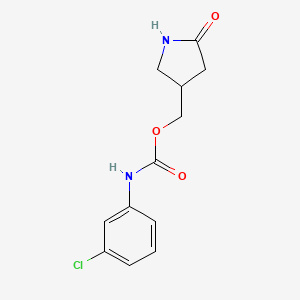
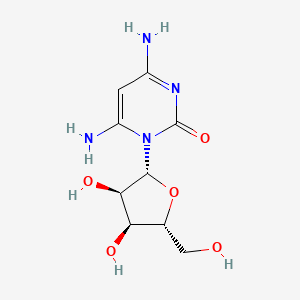
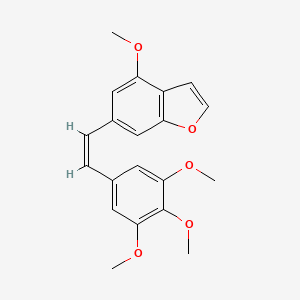
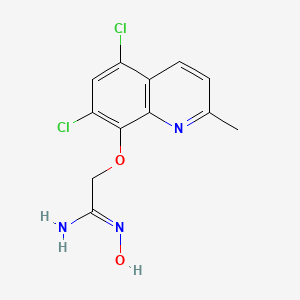
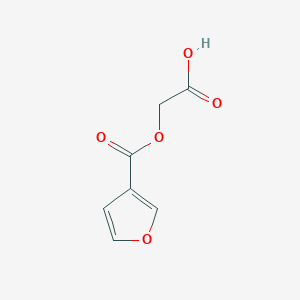
![bis(1-adamantyl)-[[2-(ditert-butylphosphanylmethyl)-4,5-diphenylphenyl]methyl]phosphane](/img/structure/B12901595.png)
![5,11-Diethyl-6,12-dimethyl-5,11-dihydroindolo[3,2-b]carbazole](/img/structure/B12901596.png)
![2-[(4,6-Dimethoxy-5-nitropyrimidin-2-yl)amino]ethan-1-ol](/img/structure/B12901603.png)
